Trifluoroacetic anhydride
Overview
Description
Trifluoroacetic anhydride is a chemical compound with the molecular formula C4F6O3. It is the acid anhydride of trifluoroacetic acid and is a perfluorinated derivative of acetic anhydride. This compound is a colorless liquid with a pungent odor and is known for its strong acidity and reactivity. It is widely used in organic synthesis due to its ability to introduce trifluoroacetyl groups into various molecules .
Mechanism of Action
Target of Action
Trifluoroacetic anhydride (TFAA) is primarily used in organic synthesis . It targets a variety of organic compounds, including carboxylic acids, alcohols, and amines . It is particularly effective in promoting reactions of carboxylic acids .
Mode of Action
TFAA interacts with its targets through nucleophilic acyl substitution, Friedel-Crafts acylation, and acylation of unsaturated compounds . It can also promote other electrophilic aromatic substitution reactions, including nitration, sulfonation, and nitrosylation . TFAA can be used as a dehydrating agent and as an activator for the Pummerer rearrangement .
Biochemical Pathways
TFAA is involved in various biochemical pathways in organic synthesis. For instance, it can be used in place of oxalyl chloride in the Swern oxidation, allowing temperatures up to −30 °C . With sodium iodide, it reduces sulfoxides to sulfides .
Pharmacokinetics
It’s known that tfaa is a liquid at room temperature and reacts violently with water .
Result of Action
The result of TFAA’s action depends on the specific reaction it’s used in. For example, in the Swern oxidation, it can convert alcohols into carbonyl compounds . In reactions with amines, it can introduce the trifluoroacetyl group .
Action Environment
The action of TFAA can be influenced by environmental factors. For instance, it should be used in a well-ventilated environment to avoid inhalation . It should be stored in sealed containers, away from fire sources and oxidizing agents . The handling of TFAA should follow chemical safety operation procedures, and personal protective equipment, such as gloves and glasses, should be used .
Preparation Methods
Trifluoroacetic anhydride can be synthesized through several methods:
Dehydration of Trifluoroacetic Acid: The most common method involves the dehydration of trifluoroacetic acid using phosphorus pentoxide. The reaction is as follows[ 2 , \text{CF}_3\text{COOH} + \text{P}_2\text{O}_5 \rightarrow (\text{CF}_3\text{CO})_2\text{O} + \text{H}_2\text{O} ]
Reaction with α-Halogenated Acid Chlorides: Another method involves the reaction of trifluoroacetic acid with excess α-halogenated acid chlorides, such as dichloroacetyl chloride[ 2 , \text{CF}_3\text{COOH} + \text{Cl}_2\text{CHCOCl} \rightarrow (\text{CF}_3\text{CO})_2\text{O} + \text{Cl}_2\text{CHCOOH} + \text{HCl} ] These methods are commonly used in both laboratory and industrial settings
Chemical Reactions Analysis
Trifluoroacetic anhydride undergoes various types of chemical reactions:
Acylation Reactions: It is used to introduce trifluoroacetyl groups into molecules, making it a valuable reagent in organic synthesis. For example, it can acylate amines, alcohols, and phenols.
Dehydration Reactions: Similar to acetic anhydride, it can act as a dehydrating agent in various reactions.
Electrophilic Aromatic Substitution: It promotes reactions such as nitration, sulfonation, and nitrosylation of aromatic compounds.
Swern Oxidation: It can be used in place of oxalyl chloride in the Swern oxidation, allowing the oxidation of alcohols to aldehydes or ketones at temperatures up to -30°C.
Reduction Reactions: With sodium iodide, it reduces sulfoxides to sulfides
Scientific Research Applications
Trifluoroacetic anhydride has numerous applications in scientific research:
Organic Synthesis: It is widely used to introduce trifluoroacetyl groups into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.
Gas Chromatography: It is involved in the preparation of N- and O-trifluoroacetyl derivatives of biologically active compounds for gas chromatography analysis.
Desiccant: It serves as a desiccant for trifluoroacetic acid.
Bioplastic Synthesis: It is used as an impelling agent in the esterification of wood with fatty acids, leading to the production of new bioplastics
Comparison with Similar Compounds
Trifluoroacetic anhydride is unique due to its high reactivity and the presence of trifluoromethyl groups. Similar compounds include:
Acetic Anhydride: Less reactive and lacks the trifluoromethyl groups.
Trifluoroacetyl Chloride: A gas at room temperature, making it less convenient to handle compared to this compound.
Oxalyl Chloride: Used in similar oxidation reactions but requires lower temperatures
Properties
IUPAC Name |
(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDZJGFFMLHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861920 | |
Record name | Trifluoroacetic anhydride | |
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Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Vapor Pressure |
41.2 [mmHg] | |
Record name | Trifluoroacetic anhydride | |
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CAS No. |
407-25-0 | |
Record name | Trifluoroacetic anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Record name | TRIFLUOROACETIC ANHYDRIDE | |
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Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Record name | TRIFLUOROACETIC ANHYDRIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Trifluoroacetic anhydride has a molecular formula of C4F6O3 and a molecular weight of 210.03 g/mol.
ANone: Yes, [] characterized carboxylic-trifluoroacetic mixed anhydrides using 1H and 13C NMR. This approach allows for the identification of these mixed anhydrides, which are formed rapidly at room temperature when this compound reacts with a carboxylic acid or even with carboxylic anhydrides in the presence of trifluoroacetic acid.
ANone: this compound is a versatile reagent used in various organic reactions, including:
- Acylation: It efficiently acylates alcohols, phenols [], and amines [, ] to form trifluoroacetyl derivatives.
- Dehydration: It acts as a potent dehydrating agent, facilitating ring closures and eliminations. [, ]
- Promoting Click Reactions: It can participate in copper(I)-catalyzed interrupted click reactions, leading to the formation of trifluoromethyl-substituted 1,2,4-triazinones from azides and alkynes. []
- Oxidation: It catalyzes the oxidation of isonitriles to isocyanates using DMSO as the oxidant. []
ANone: Certainly! One interesting example is its ability to mediate the conversion of phosphylthionates (P=S) and phosphylselenonates (P=Se) to their corresponding phosphate (P=O) derivatives. This transformation highlights its utility in modifying organophosphorus compounds. []
ANone: Research indicates that this compound exhibits significantly faster reaction rates for trifluoroacetylating alcohols and phenols in carbon tetrachloride compared to acetyl trifluoroacetate. []
ANone: Yes, pyridine bases have been shown to effectively catalyze the trifluoroacetylation of phenols when using this compound, but they do not have the same catalytic effect on alcohols or thiophenol. This selective catalysis is attributed to the enhanced nucleophilicity of phenolic compounds arising from hydrogen bonding with the base. []
ANone: this compound is known to be moisture-sensitive and should be handled with care. It decomposes in the presence of water to form trifluoroacetic acid.
ANone: When seeking alternatives to this compound, it's crucial to consider factors such as reactivity, selectivity, cost, and environmental impact. For instance, while acetic anhydride can be used in some acylation reactions, it might not provide the same level of reactivity or selectivity as this compound. []
ANone: Yes, this compound is corrosive and can cause severe burns upon contact with skin. [] Appropriate personal protective equipment should be worn when handling this reagent.
ANone: Various analytical techniques can be employed to monitor reactions involving this compound, including:
- NMR Spectroscopy: 1H and 13C NMR are useful for characterizing starting materials, intermediates, and products. []
- Gas Chromatography (GC): Coupled with suitable detectors like flame ionization detection (FID) or mass spectrometry (MS), GC is valuable for analyzing volatile compounds and reaction mixtures. []
- High-Performance Liquid Chromatography (HPLC): This technique aids in separating, identifying, and quantifying reaction components. []
- Titration: The TFAA-I (this compound-sodium iodide) reagent can be utilized for titrimetric determination of various compounds, such as sulfoxides, sulphimides, arene-N-oxides, nitrones, nitroxide radicals, and nitroso compounds, on a micromole scale. This method relies on the stoichiometric release of iodine upon reaction with these compounds. []
ANone: Yes, the production and use of this compound raise environmental concerns. Research highlights the environmental burden associated with its production and the importance of exploring greener alternatives. Life cycle assessment (LCA) studies have been conducted to evaluate the environmental impact of using this compound in pharmaceutical production processes, such as that of sitagliptin. These studies indicate that the chemical materials used, especially this compound, contribute significantly to the overall environmental impact, particularly in categories such as human toxicity, climate change, and resource depletion. []
ANone: High-throughput screening, aided by machine learning, offers a promising approach to identify greener substitutes for this compound. By leveraging molecular descriptors and LCA data, researchers can predict the environmental impact of potential substitutes and select those with reduced environmental footprints. This approach holds potential for optimizing pharmaceutical manufacturing processes and minimizing their environmental impact. For example, 1,2-ethanediyl ester has been identified as a potential greener substitute. []
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